molecular formula C15H22ClNO B4768278 1-[5-(3-chlorophenoxy)pentyl]pyrrolidine

1-[5-(3-chlorophenoxy)pentyl]pyrrolidine

Cat. No.: B4768278
M. Wt: 267.79 g/mol
InChI Key: BFYGTUXTIUICRI-UHFFFAOYSA-N
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Description

1-[5-(3-Chlorophenoxy)pentyl]pyrrolidine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of the central nervous system. Its molecular structure, featuring a pyrrolidine ring linked by a pentyl chain to a 3-chlorophenoxy group, is characteristic of a class of compounds known as non-imidazole alkylamines . This class has been extensively investigated for its high affinity and activity as ligands for the histamine H3 receptor (H3R) . The histamine H3 receptor is a G-protein-coupled receptor that acts as an autoreceptor and heteroreceptor in the brain, playing a key role in modulating the release of various neurotransmitters, including histamine, dopamine, serotonin, and norepinephrine . As such, H3R ligands represent a promising therapeutic approach for a range of neurological and psychiatric disorders. Compounds with this core structural motif have demonstrated potential in preclinical research for the treatment of conditions such as excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea, cognitive deficits in Alzheimer's disease and vascular dementia, as well as Parkinson's disease and neuropathic pain . The mechanism of action for this compound is postulated to involve interaction with G-protein-coupled receptors, potentially as an antagonist or inverse agonist of the histamine H3 receptor . By blocking the H3 receptor, it may enhance the release of key neurotransmitters in the brain, leading to pro-vigilant and cognitive-enhancing effects . The presence of the chlorophenoxy moiety and the specific alkyl chain length are critical structural features that influence its binding affinity, selectivity, and overall pharmacokinetic profile . Researchers utilize this compound as a valuable tool to further elucidate the pathophysiological roles of the histamine H3 receptor and to explore new therapeutic avenues in neuroscience. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[5-(3-chlorophenoxy)pentyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c16-14-7-6-8-15(13-14)18-12-5-1-2-9-17-10-3-4-11-17/h6-8,13H,1-5,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYGTUXTIUICRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-chlorophenoxy)pentyl]pyrrolidine typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form 3-chlorophenoxyalkane.

    Alkylation of Pyrrolidine: The 3-chlorophenoxyalkane is then reacted with pyrrolidine under basic conditions to form the final product, this compound.

Reaction Conditions:

    Temperature: The reactions are generally carried out at moderate temperatures (50-100°C).

    Solvent: Common solvents include ethanol or other polar solvents.

    Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate are often used to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(3-chlorophenoxy)pentyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorophenoxy group to a phenol or other reduced forms.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenols or other reduced derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[5-(3-chlorophenoxy)pentyl]pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.

    Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.

    Industry: It serves as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[5-(3-chlorophenoxy)pentyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The chlorophenoxy group may also contribute to the compound’s overall activity by interacting with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3-chlorophenoxy group in the target compound offers moderate hydrophobicity (XLogP ~3.2) compared to the more polar 4-nitrophenoxy analog (XLogP 3.8, higher H-bond acceptors) . Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in proteins, whereas nitro groups could favor polar interactions.

Shorter chains (e.g., butenyl in Clarke’s compound) may restrict binding to specific targets .

Natural vs.

Research Findings and Implications

  • GPCR Interactions : The nitro-substituted analog CHEMBL289855 (XLogP 3.8) has been identified as a histamine H3 receptor ligand, suggesting that the target compound’s chloro-substituted derivative may also interact with aminergic GPCRs, albeit with altered affinity due to differences in electronic profiles .
  • Antimicrobial Activity: Natural pyrrolidine derivatives with methylenedioxyphenyl groups (e.g., from Piper longum) demonstrate the importance of electron-rich aromatic systems in antimicrobial activity, a property less pronounced in chlorinated synthetic analogs .
  • Synthetic Utility: The pentyl chain in this compound balances lipophilicity and solubility, making it a viable candidate for further derivatization or prodrug development.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-[5-(3-chlorophenoxy)pentyl]pyrrolidine, and what key parameters control reaction efficiency?

  • Methodological Answer : The synthesis typically involves multi-step routes, including nucleophilic substitution and cyclization reactions. Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature control (0–80°C), and catalyst selection (e.g., palladium for cross-coupling). Intermediate purification via column chromatography is critical to minimize side products. Yield optimization requires balancing reaction time and stoichiometric ratios of precursors .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound, and what spectral markers are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the pyrrolidine ring and chlorophenoxy substituents. Key markers include:

  • ¹H NMR : δ 3.2–3.5 ppm (pyrrolidine N-CH₂), δ 6.7–7.2 ppm (aromatic protons from 3-chlorophenoxy).
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₅H₂₁ClN₂O). High-resolution MS confirms isotopic patterns for chlorine .

Advanced Research Questions

Q. How can researchers address discrepancies in the reported biological activity of pyrrolidine derivatives across different studies?

  • Methodological Answer : Discrepancies often arise from variations in compound purity, assay conditions (e.g., pH, cell lines), or solvent effects. A systematic approach includes:

  • Purity Validation : HPLC or GC-MS to confirm >95% purity.
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed incubation time, temperature).
  • Meta-Analysis : Cross-referencing data with structurally analogous compounds (e.g., fluorophenyl-pyrrolidine derivatives) to identify trends .

Q. What strategies are effective in elucidating the mechanism of action of this compound at the molecular level?

  • Methodological Answer : Combine biochemical and computational tools:

  • Target Identification : Use affinity chromatography or pull-down assays with tagged compounds.
  • Molecular Docking : Predict binding interactions with potential targets (e.g., GPCRs or kinases) using software like AutoDock.
  • Mutagenesis Studies : Modify suspected binding residues in recombinant proteins to validate docking predictions .

Q. In designing multi-step syntheses for pyrrolidine-based compounds, how can competing side reactions be minimized?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., amines with Boc groups) during intermediate steps.
  • Step Monitoring : Use TLC or in-situ IR to track reaction progress.
  • Optimized Workup : Quench reactive intermediates (e.g., acyl chlorides) promptly to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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